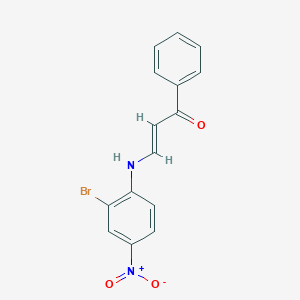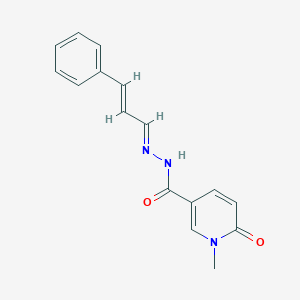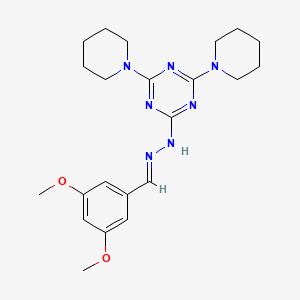
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one
Overview
Description
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a bromo and nitro group attached to an aniline moiety, which is further conjugated with a phenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-nitroaniline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-bromo-4-nitroaniline and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the enone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(2-bromo-4-aminoanilino)-1-phenylprop-2-en-1-one.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of 3-(2-bromo-4-aminoanilino)-1-phenylprop-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromo group can facilitate binding to target proteins through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chloro-4-nitroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a chloro group instead of a bromo group.
(E)-3-(2-bromo-4-aminoanilino)-1-phenylprop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
(E)-3-(2-bromo-4-nitroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one is unique due to the presence of both bromo and nitro groups, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
(E)-3-(2-bromo-4-nitroanilino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-13-10-12(18(20)21)6-7-14(13)17-9-8-15(19)11-4-2-1-3-5-11/h1-10,17H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISOOIPMPTYDFA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-3-carboxamide](/img/structure/B3857655.png)
![5,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,2,4-triazin-3-amine](/img/structure/B3857662.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3857680.png)
![N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B3857695.png)
![N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B3857703.png)
![N-[(E)-1-(4-iodophenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3857706.png)
![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)
![2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857726.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3857729.png)
![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)
![(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylphenyl)prop-2-enenitrile](/img/structure/B3857743.png)
![6-[(2E)-2-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3857751.png)


